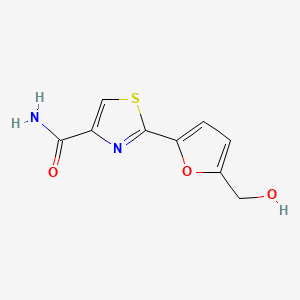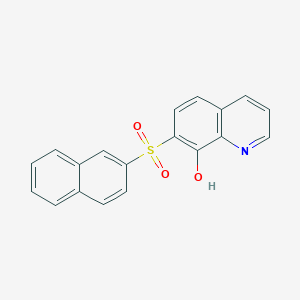
Platinum, dichloro(6-thioinosine-N7,S6)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinum, dichloro(6-thioinosine-N7,S6)-: is a coordination compound that features platinum as the central metal atom This compound is known for its unique structure, where the platinum atom is coordinated with two chlorine atoms and a 6-thioinosine ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, dichloro(6-thioinosine-N7,S6)- typically involves the reaction of a platinum precursor, such as potassium tetrachloroplatinate, with 6-thioinosine under specific conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully controlled to ensure the proper coordination of the ligand to the platinum center. The reaction mixture is then purified to isolate the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pH, and concentration of reactants to achieve higher yields. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Platinum, dichloro(6-thioinosine-N7,S6)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal and potentially changing the compound’s reactivity and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phosphines, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the platinum center.
Major Products:
Substitution Reactions: The major products are new platinum complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.
科学研究应用
Chemistry: In chemistry, Platinum, dichloro(6-thioinosine-N7,S6)- is used as a precursor for synthesizing other platinum-based compounds. Its unique coordination environment makes it a valuable starting material for exploring new coordination chemistry.
Biology and Medicine: In the field of biology and medicine, this compound has shown potential as an anticancer agent. Its ability to interact with nucleic acids and proteins makes it a candidate for developing new chemotherapy drugs. Research is ongoing to understand its mechanism of action and optimize its therapeutic efficacy.
Industry: In industry, Platinum, dichloro(6-thioinosine-N7,S6)- can be used in catalysis and materials science. Its unique properties make it suitable for applications in catalyzing chemical reactions and developing new materials with specific functionalities.
作用机制
The mechanism of action of Platinum, dichloro(6-thioinosine-N7,S6)- involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal function. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable adducts with biological molecules is a key aspect of its activity.
相似化合物的比较
Cisplatin: A well-known platinum-based anticancer drug that forms similar covalent bonds with DNA.
Carboplatin: Another platinum-based drug with a different ligand environment, offering a different toxicity profile.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand structure that affects its reactivity and efficacy.
Uniqueness: Platinum, dichloro(6-thioinosine-N7,S6)- is unique due to its specific ligand, 6-thioinosine, which imparts distinct properties to the compound. This ligand can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable addition to the family of platinum-based compounds.
属性
分子式 |
C10H12Cl2N4O4PtS |
|---|---|
分子量 |
550.3 g/mol |
IUPAC 名称 |
dichloroplatinum;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S.2ClH.Pt/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19;;;/h2-4,6-7,10,15-17H,1H2,(H,11,12,19);2*1H;/q;;;+2/p-2 |
InChI 键 |
HQQYYDAHMAOKRR-UHFFFAOYSA-L |
规范 SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O.Cl[Pt]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


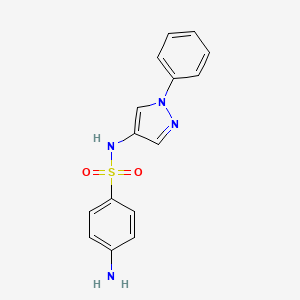
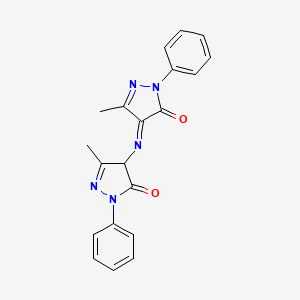
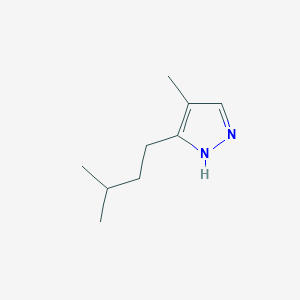
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
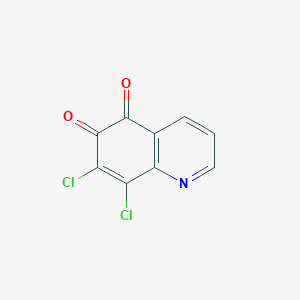
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
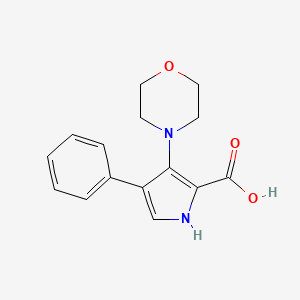
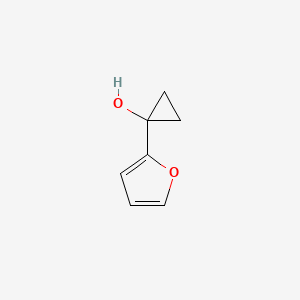
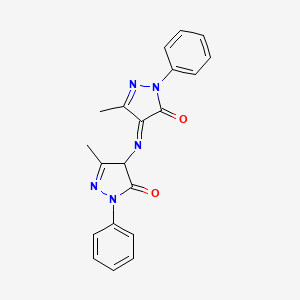
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N-phenylbenzamide](/img/structure/B12891496.png)
![(1R,5R)-3-Hydroxyspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-1'-ium chloride](/img/structure/B12891508.png)
